benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Overview
Description
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes, receptors, and other proteins in the body .
Mode of Action
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, like other carbamates, is likely to interact with its targets through the formation of covalent bonds . The carbamate functional group is known to be relatively non-nucleophilic, which allows it to form stable interactions with various biological targets .
Biochemical Pathways
Carbamates are often used as protecting groups in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a substrate of p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its structural similarity to other carbamates, it may have similar effects, such as modulation of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reaction of carbamates can be influenced by the presence of other chemical species and the pH of the environment . Additionally, the stability of this compound may be affected by temperature and light exposure.
Biological Activity
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, also known by its CAS number 103500-22-7, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- CAS Number : 103500-22-7
Physical Properties
Property | Value |
---|---|
Log P (octanol-water) | 1.49 |
BBB Permeant | Yes |
P-gp Substrate | Yes |
CYP Inhibition | None |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Reductive Cyclopropanation : Involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.
- Monohydrolysis and Curtius Degradation : This method utilizes commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation.
These synthetic routes provide a foundation for producing this compound on both laboratory and industrial scales.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the unique structure, particularly the cyclopropyl ring and carbamate group, contributes to its reactivity and potential biological effects.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant biological activities, such as:
- Antiproliferative Effects : Some derivatives have shown the ability to inhibit cell proliferation in mammalian cells by affecting topoisomerase II activity .
- Inhibition of Enzymatic Activity : Compounds like benzopsoralens that contain hydroxymethyl groups have been observed to inhibit specific enzymes when activated by UVA light .
Case Studies
- Topoisomerase Inhibition : A study demonstrated that hydroxymethyl-substituted compounds could inhibit topoisomerase II, leading to antiproliferative effects in cancer cell lines .
- Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects against different cancer cell lines, revealing promising results for further development as potential anticancer agents.
Applications in Medicine and Industry
This compound has potential applications in:
- Pharmaceutical Development : Its unique structure may allow for the design of new drugs targeting specific biological pathways.
- Agrochemical Synthesis : The compound serves as an intermediate in synthesizing insecticides such as Thiacloprid and Imidacloprid.
Future Research Directions
Further studies are required to fully understand the biological mechanisms underlying the activity of this compound. Research should focus on:
- Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).
- Exploration of structural analogs to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOBACPLPRWLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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